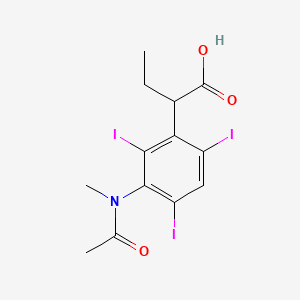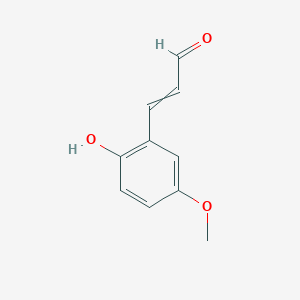
Bis(2-bromopropyl) (2-bromopropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-bromopropyl) (2-bromopropyl)phosphonate is an organophosphorus compound characterized by the presence of bromine and phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromopropyl) (2-bromopropyl)phosphonate typically involves the reaction of phosphorus trichloride with 2-bromopropanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis(2-bromopropyl) (2-bromopropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The phosphonate group can undergo oxidation to form phosphates or reduction to form phosphites.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated and solvents such as water, alcohols, or organic solvents being employed .
Major Products Formed
The major products formed from these reactions include substituted phosphonates, phosphates, and phosphites, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(2-bromopropyl) (2-bromopropyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2-bromopropyl) (2-bromopropyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis(2-bromopropyl) (2-bromopropyl)phosphonate include:
Bis(2,2,2-trifluoroethyl)phosphonate: Known for its use in the synthesis of H-phosphonates.
(3-bromopropyl)phosphonic acid: Another bromine-containing phosphonate with different applications.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological molecules makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
24356-31-8 |
|---|---|
Molecular Formula |
C9H18Br3O3P |
Molecular Weight |
444.92 g/mol |
IUPAC Name |
2-bromo-1-[2-bromopropoxy(2-bromopropyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H18Br3O3P/c1-7(10)4-14-16(13,6-9(3)12)15-5-8(2)11/h7-9H,4-6H2,1-3H3 |
InChI Key |
DJEGRCLVURAABM-UHFFFAOYSA-N |
Canonical SMILES |
CC(COP(=O)(CC(C)Br)OCC(C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)
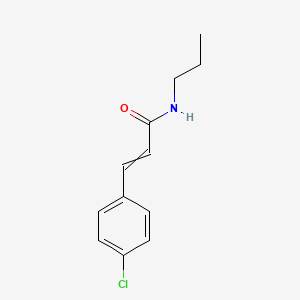
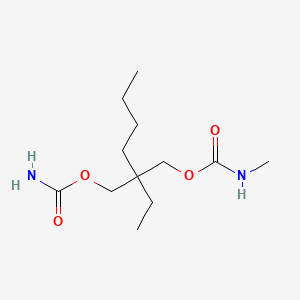
![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)


![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
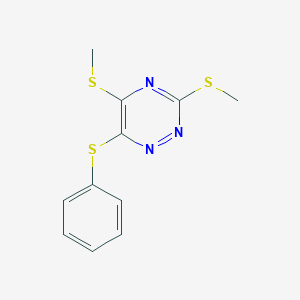
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
